6-((2-Methoxybenzyl)amino)pyridazin-3-ol
Description
Properties
CAS No. |
2097969-61-2 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methylamino]-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H13N3O2/c1-17-10-5-3-2-4-9(10)8-13-11-6-7-12(16)15-14-11/h2-7H,8H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
MKWSRCKSHYVEIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=NNC(=O)C=C2 |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NNC(=O)C=C2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyridazine derivatives, including those similar to 6-((2-Methoxybenzyl)amino)pyridazin-3-ol. For instance, a series of pyridazine derivatives were evaluated for their in vitro anticancer activity against various human tumor cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). These compounds exhibited significant cytotoxic effects, with some derivatives showing selective toxicity toward cancer cells while sparing normal fibroblasts .
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HepG2 | 5.4 | >10 |
| Compound B | MCF-7 | 3.2 | >8 |
| Compound C | WI 38 | 12.0 | <1 |
Anti-inflammatory Properties
This compound and its analogs have been investigated for their anti-inflammatory effects. Pyridazine derivatives have been shown to inhibit key inflammatory pathways, particularly through the inhibition of mitogen-activated protein kinases (MAPKs), which play a crucial role in inflammatory responses. In vivo studies indicated that certain derivatives could reduce inflammation markers in animal models of inflammation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that pyridazine derivatives exhibit activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is thought to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | MRSA | 0.5 µg/mL |
| Compound E | MSSA | 1.0 µg/mL |
| Compound F | E. coli | 2.5 µg/mL |
Neuroprotective Effects
Emerging research suggests that pyridazine-based compounds may possess neuroprotective properties, potentially beneficial for neurodegenerative diseases such as Alzheimer's disease. Studies have shown that these compounds can inhibit the phosphorylation of tau proteins and reduce oxidative stress in neuronal cells, which are critical factors in the pathogenesis of neurodegeneration .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridazine precursors. Structure-activity relationship studies have been crucial in optimizing the pharmacological properties of these compounds, leading to modifications that enhance efficacy and reduce toxicity .
Table 3: Synthesis Pathway Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Pyridazine + Benzylamine | Intermediate A |
| 2 | Methoxy group introduction | This compound |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 6 and hydroxyl group at position 3 participate in nucleophilic substitutions.
-
Mechanistic Insight : Alkylation occurs via deprotonation of the amino group, forming a nucleophilic amine that attacks electrophilic reagents. Acylation follows a similar pathway, with the amino group reacting with acylating agents.
Oxidation Reactions
The hydroxyl and amino groups are susceptible to oxidation under controlled conditions.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C | 6-((2-Methoxybenzyl)amino)pyridazine-3,4-dione | |
| H₂O₂ | FeCl₃ catalyst, RT | 6-((2-Methoxybenzyl)amino)pyridazine-3-ol N-oxide |
-
Key Finding : Oxidation of the hydroxyl group produces diketones, while the amino group forms N-oxides .
Cyclization Reactions
The compound undergoes cyclization to form fused heterocycles, enhancing bioactivity.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| DMF-DMA | 120°C, 6 h | Imidazo[1,2-b]pyridazine derivatives | |
| POCl₃ | Reflux, 3 h | 6-((2-Methoxybenzyl)amino)pyridazino[5,4-d]pyrimidine |
-
Mechanism : Enaminone intermediates (formed with DMF-DMA) undergo intramolecular cyclization via nucleophilic attack, forming imidazo-pyridazines .
Condensation Reactions
Active methylene compounds and carbonyl reagents facilitate condensation.
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Malononitrile | Acetic anhydride, 100°C | 6-((2-Methoxybenzyl)amino)-5-cyanopyridazin-3-ol | |
| Aryl aldehydes | Ethanol, NH₄OAc, reflux | Schiff base derivatives |
-
Application : These reactions yield derivatives with enhanced electronic properties for medicinal chemistry .
Acid-Base Reactions
The compound acts as a Brønsted base or acid depending on the environment.
| Reagent | pH | Observed Change | Reference |
|---|---|---|---|
| HCl (1M) | pH < 3 | Protonation at pyridazine N-atoms | |
| NaOH (1M) | pH > 10 | Deprotonation of hydroxyl group |
-
Implication : Solubility and reactivity are pH-dependent, influencing drug formulation.
Reductive Amination
The amino group participates in reductive amination with aldehydes.
| Aldehyde | Conditions | Product | Reference |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH, RT | 6-((2-Methoxybenzyl)(methyl)amino)pyridazin-3-ol | |
| Benzaldehyde | H₂, Pd/C, EtOH | 6-((2-Methoxybenzyl)(benzyl)amino)pyridazin-3-ol |
Coordination Chemistry
The compound forms complexes with transition metals.
| Metal Salt | Conditions | Complex Structure | Reference |
|---|---|---|---|
| CuCl₂ | EtOH, RT | [Cu(C₁₂H₁₄N₄O)Cl₂] | |
| Fe(NO₃)₃ | H₂O, 60°C | [Fe(C₁₂H₁₄N₄O)(NO₃)₂]⁺ |
Comparison with Similar Compounds
Key Observations :
Comparison :
- The methoxybenzylamino group in the target compound may require milder conditions compared to chlorination (POCl₃), but direct yield data are unavailable in the evidence.
Physicochemical Properties
Key Observations :
- Melting Points : The high melting point of 6-(pyridin-2-yl)pyridazin-3-ol (>230°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via -OH), which may also apply to the target compound .
- Solubility : The solubility of 6-phenyl-pyridazin-3(2H)-one in polar solvents like DMSO and PEG-400 implies that the target compound may exhibit similar behavior if hydrophilicity is maintained .
Preparation Methods
General Synthetic Strategy
The preparation of 6-((2-Methoxybenzyl)amino)pyridazin-3-ol typically involves nucleophilic substitution reactions where an amino group bearing the 2-methoxybenzyl moiety is introduced onto a pyridazin-3-ol scaffold. The key synthetic steps generally include:
- Starting Material: Pyridazin-3-ol or its derivatives.
- Amination Step: Reaction with 2-methoxybenzylamine or its activated derivatives.
- Reaction Conditions: Controlled temperature, solvent choice, and catalysts to promote selective substitution at the 6-position.
This approach aligns with established methods for preparing amino-substituted pyridazines, where amines react with halogenated or activated pyridazin-3-ol intermediates under mild to moderate heating.
Representative Method from Literature
Although direct literature on this exact compound is limited, closely related pyridazine derivatives have been synthesized using methods documented in peer-reviewed sources:
- Halogenation of Pyridazin-3-ol: Introduction of a leaving group (e.g., chlorine or bromine) at the 6-position to form 6-halopyridazin-3-ol.
- Nucleophilic Substitution: Treatment of the 6-halopyridazin-3-ol with 2-methoxybenzylamine under reflux in an appropriate solvent such as ethanol, acetonitrile, or dimethylformamide (DMF).
- Workup: Neutralization, extraction, drying, and purification by recrystallization or chromatography.
A typical reaction scheme is:
$$
\text{6-halopyridazin-3-ol} + \text{2-methoxybenzylamine} \xrightarrow[\text{solvent}]{\text{heat}} \text{this compound}
$$
Optimization Parameters
- Temperature: Generally between 60–110 °C to balance reaction rate and selectivity.
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic substitution.
- Molar Ratios: Slight excess of amine (1.1–1.5 equivalents) ensures complete substitution.
- Reaction Time: 4–24 hours depending on scale and conditions.
- Catalysts/Additives: Bases such as triethylamine or potassium carbonate may be added to scavenge acid byproducts and promote substitution.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting Material | 6-halopyridazin-3-ol derivatives | Prepared via halogenation of pyridazin-3-ol |
| Aminating Agent | 2-Methoxybenzylamine | Commercially available or freshly distilled |
| Solvent | DMF, DMSO, ethanol, acetonitrile | Polar aprotic solvents preferred |
| Temperature | 60–110 °C | Higher temperatures increase rate but may cause side reactions |
| Reaction Time | 4–24 hours | Monitored by TLC or HPLC |
| Molar Ratio (Amine:Substrate) | 1.1–1.5:1 | Slight excess of amine recommended |
| Workup | Extraction, washing, drying | Organic solvents like dichloromethane or ethyl acetate used |
| Purification | Recrystallization or chromatography | Silica gel column chromatography common |
Research Findings and Analytical Considerations
Reaction Monitoring and Yield
- Monitoring Techniques: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are employed to track reaction progress and confirm product formation.
- Yields: Reported yields for similar amino-substituted pyridazines range from moderate to high (60–90%) depending on reaction optimization.
Purity and Structural Confirmation
- NMR Spectroscopy: Confirms the presence of the 2-methoxybenzyl group and pyridazin-3-ol core by characteristic chemical shifts.
- Mass Spectrometry: Verifies molecular weight consistent with the expected formula.
- Elemental Analysis: Ensures the correct stoichiometry of C, H, N, and O.
Comparative Preparation Methods in Related Compounds
| Compound | Key Preparation Method | Reference/Notes |
|---|---|---|
| 6-(Aminomethyl)pyridazin-3-ol | Aminomethylation of pyridazin-3-one derivatives | Multi-step synthesis involving hydrazines and aldehydes |
| 6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol | Reaction with bis(2-methoxyethyl)amine under catalysis | Industrial scale synthesis with purification |
| This compound | Nucleophilic substitution of 6-halopyridazin-3-ol with 2-methoxybenzylamine | Inferred from analogous pyridazine syntheses |
Notes on Industrial Scale Synthesis
- Scale-Up Considerations: Reaction conditions are optimized to maximize yield and purity while minimizing byproducts.
- Purification: Recrystallization and chromatographic techniques are adapted for large-scale operations.
- Safety: Handling of halogenated intermediates and amines requires appropriate precautions.
Q & A
Q. What are the established synthetic routes for 6-((2-Methoxybenzyl)amino)pyridazin-3-ol, and how are intermediates characterized?
The synthesis typically involves condensation of 6-aminopyridazin-3-ol derivatives with 2-methoxybenzyl halides or aldehydes under basic conditions. Key intermediates, such as hydrazine derivatives or cyclic anhydrides, are characterized via 1H NMR (to confirm substitution patterns), IR spectroscopy (to track functional groups like -NH or -OH), and mass spectrometry (for molecular weight validation). For example, hydrazine intermediates in pyridazine synthesis are often prepared via nucleophilic substitution, with purity verified by elemental analysis .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : To resolve aromatic protons (e.g., methoxybenzyl protons at δ ~3.8 ppm for OCH3) and pyridazine ring protons.
- IR Spectroscopy : Confirms N-H stretches (~3300 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C12H12N3O2 requires m/z 230.0925) .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screens focus on anti-inflammatory activity (e.g., carrageenan-induced paw edema in rodents at 100 mg/kg) or antimicrobial testing (via disc diffusion assays). Positive controls like indomethacin or ciprofloxacin are used for comparison. Activity is quantified through dose-response curves and statistical analysis (e.g., ANOVA) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
Key strategies:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalysis : Use of Lewis acids (e.g., ZnCl2) or phase-transfer catalysts to accelerate benzylation.
- Purification : Column chromatography with silica gel (eluent: EtOAc/hexane 3:7) improves purity (>95% by HPLC) .
Q. How should contradictory biological activity data be resolved?
Contradictions may arise from assay variability (e.g., cell line sensitivity or in vivo metabolic differences). Mitigation steps:
- Replicate experiments across multiple models (e.g., RAW264.7 macrophages for in vitro anti-inflammatory testing).
- Pharmacokinetic profiling : Assess bioavailability and metabolite interference via LC-MS/MS.
- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., methoxy position) to isolate bioactive motifs .
Q. What advanced computational methods support SAR studies for this compound?
- Molecular docking : Predict binding to targets like COX-2 or bacterial DNA gyrase using software (AutoDock Vina).
- DFT calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites.
- MD simulations : Evaluate stability of ligand-target complexes over 100 ns trajectories .
Q. How does the methoxybenzyl group influence pharmacological properties?
The 2-methoxybenzyl moiety enhances lipophilicity (logP ~2.1), improving membrane permeability. Its electron-donating effects stabilize aromatic interactions in target binding pockets. Comparative studies with 3-methoxy or 4-methoxy analogs show reduced activity, highlighting positional sensitivity .
Q. What analytical techniques validate purity and stability under storage conditions?
- HPLC-DAD : Purity assessment with C18 columns (mobile phase: MeOH/H2O 60:40).
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C indicates shelf stability).
- Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks; monitor via LC-MS .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Byproduct formation : Optimize reaction time/temperature to minimize side products (e.g., di-substituted impurities).
- Solvent recovery : Use green solvents (e.g., ethanol) for eco-friendly scale-up.
- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <5000 ppm for DMF) .
Q. How can researchers design derivatives to improve metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
